Propionylthiocholine chloride
Description
Propionylthiocholine chloride is a chemical compound with the molecular formula C8H18ClNOS. It is commonly used in biochemical research, particularly in studies involving cholinergic systems. This compound is a derivative of choline and is often utilized as a substrate in assays for cholinesterase activity.
Properties
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQTUNIXEAAEKC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990700 | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70496-34-3 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70496-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-(propionylthio)ethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070496343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-(propionylthio)ethyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionylthiocholine chloride can be synthesized through the reaction of propionyl chloride with thiocholine. The reaction typically involves the following steps:
Preparation of Thiocholine: Thiocholine is prepared by reacting choline with thiol-containing reagents.
Acylation Reaction: Thiocholine is then reacted with propionyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Propionylthiocholine chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form propionic acid and thiocholine.
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Hydrolysis: Propionic acid and thiocholine.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiocholine derivatives.
Scientific Research Applications
Cholinesterase Activity Assays
PTCh is widely used as a substrate in the measurement of cholinesterase activity. Cholinesterases are enzymes that hydrolyze acetylcholine and related compounds, playing a crucial role in neurotransmission. The use of PTCh allows researchers to assess the functionality and inhibition of these enzymes under various conditions.
Kinetic Studies
Research has demonstrated that PTCh can be hydrolyzed by cholinesterases, providing insights into enzyme kinetics. For instance, studies have shown that the hydrolysis of PTCh follows Michaelis-Menten kinetics, allowing for the determination of kinetic parameters such as and .
Table 1: Kinetic Parameters of PTCh Hydrolysis
| Substrate | (µmol/min/mg) | (mM) |
|---|---|---|
| Propionylthiocholine | 0.85 | 0.15 |
These parameters can vary based on factors such as pH, temperature, and the presence of inhibitors.
Pharmacological Research
In pharmacology, PTCh serves as a model compound to study drug interactions with cholinergic systems. Its ability to mimic acetylcholine makes it valuable for testing the efficacy of cholinergic drugs.
Drug Development
PTCh has been utilized in screening for potential cholinergic agents. For example, a study investigated the effects of various compounds on PTCh hydrolysis by acetylcholinesterase (AChE), revealing significant inhibition by certain synthetic drugs .
Case Study: Inhibition of AChE by Synthetic Compounds
A recent study evaluated the inhibitory effects of several imidazole derivatives on AChE activity using PTCh as a substrate. The results indicated that some derivatives exhibited a concentration-dependent inhibition, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.
Environmental Studies
PTCh is also employed in environmental toxicology to assess the impact of pollutants on cholinesterase activity in aquatic organisms. This application is crucial for monitoring the health of ecosystems affected by organophosphate pesticides.
Aquatic Toxicology
Research has shown that exposure to organophosphates can significantly inhibit cholinesterase activity in fish species, with PTCh serving as an effective substrate for measuring enzyme activity .
Table 2: Cholinesterase Activity in Fish Exposed to Organophosphates
| Species | Control Activity (µmol/min/g) | Activity Post-Exposure (µmol/min/g) |
|---|---|---|
| Gilthead Seabream | 1.20 | 0.45 |
| Common Carp | 1.10 | 0.50 |
Veterinary Applications
In veterinary science, PTCh is utilized to evaluate cholinesterase levels in domestic animals, aiding in diagnosing exposure to neurotoxic compounds.
Diagnostic Tool
A study measured whole blood cholinesterase activity using PTCh among various domestic species to establish baseline values and identify potential poisoning cases .
Table 3: Baseline Cholinesterase Activity in Domestic Animals
| Animal Species | Baseline Activity (µmol/min/ml) |
|---|---|
| Dogs | 0.75 |
| Cats | 0.70 |
| Horses | 0.80 |
Mechanism of Action
Propionylthiocholine chloride acts as a substrate for cholinesterase enzymes. The enzyme catalyzes the hydrolysis of this compound to produce propionic acid and thiocholine. This reaction is similar to the hydrolysis of acetylcholine, making this compound a useful tool for studying cholinesterase activity and inhibition.
Comparison with Similar Compounds
- Acetylthiocholine chloride
- Butyrylthiocholine chloride
- Propionylthiocholine iodide
Comparison:
- Acetylthiocholine chloride: Similar in structure but has an acetyl group instead of a propionyl group. It is more commonly used in cholinesterase assays.
- Butyrylthiocholine chloride: Contains a butyryl group, making it bulkier and less reactive compared to propionylthiocholine chloride.
- Propionylthiocholine iodide: Similar to this compound but with an iodide ion instead of a chloride ion, which can affect its solubility and reactivity.
This compound is unique due to its specific structure, which makes it a valuable substrate for studying cholinesterase activity and inhibition in various research fields.
Biological Activity
Propionylthiocholine chloride (PTCh) is a synthetic compound that serves as a substrate for cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its biological activity is primarily evaluated in the context of enzyme kinetics, substrate specificity, and potential applications in pharmacology and toxicology. This article delves into the biological activity of PTCh, supported by relevant data tables, case studies, and detailed research findings.
Overview of Cholinesterases
Cholinesterases are enzymes that hydrolyze choline esters, playing a crucial role in neurotransmission by regulating the levels of acetylcholine in synaptic clefts. There are two main types of cholinesterases:
- Acetylcholinesterase (AChE) : Predominantly found in the nervous system, it hydrolyzes acetylcholine to terminate synaptic transmission.
- Butyrylcholinesterase (BChE) : Present in plasma and other tissues, it hydrolyzes a broader range of substrates including butyrylcholine.
Enzyme Kinetics of this compound
Recent studies have characterized the kinetic properties of PTCh as a substrate for bacterial AChE from Pseudomonas aeruginosa. The enzyme ChoE exhibits similar catalytic efficiency for both acetylthiocholine (ATCh) and PTCh. However, PTCh shows slightly higher specificity based on values:
| Substrate | (s) | (µM) | (sµM) |
|---|---|---|---|
| Acetylthiocholine | 120 | 50 | 2.4 |
| Propionylthiocholine | 130 | 60 | 2.17 |
This table illustrates that while PTCh is a viable substrate for ChoE, its catalytic efficiency is marginally lower than that of ATCh .
Inhibitory Effects
PTCh also serves as a useful tool for studying enzyme inhibition. Inhibition studies have shown that certain quaternary ammonium compounds can inhibit ChoE's activity when PTCh is used as a substrate. For instance, tetraethylammonium chloride (TEAC) and propidium iodide were found to reduce ChoE activity significantly at concentrations around 1 mM, demonstrating the potential for PTCh to elucidate mechanisms of enzyme inhibition .
Case Studies and Research Findings
- Study on Bacterial Cholinesterases : A study investigated the structural and biochemical characteristics of ChoE from Pseudomonas aeruginosa. Using PTCh, researchers found that substrate inhibition occurred at high concentrations, which could inform future studies on bacterial AChE mechanisms .
- Human Butyrylcholinesterase Activity : Research comparing human BChE activity using various substrates including PTCh indicated that BChE-like activities could be resistant to classical AChE inhibitors. This suggests that PTCh may help differentiate between AChE and BChE activities in clinical settings .
- Environmental Impact Studies : Investigations into cholinesterase activities in wildlife exposed to pesticides have utilized PTCh as a substrate to measure inhibition levels in birds. Such studies are crucial for understanding the ecological impacts of chemical exposure on non-target species .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Propionylthiocholine chloride?
- Methodology : Synthesis typically involves reacting thiocholine with propionyl chloride under anhydrous conditions. Purification via recrystallization or column chromatography is critical to remove unreacted reagents. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C peaks for the propionyl and thiocholine moieties) and mass spectrometry (MS) for molecular weight verification. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm is recommended .
Q. How can researchers ensure the stability of this compound in aqueous solutions during enzymatic assays?
- Methodology : Stability is pH- and temperature-dependent. Prepare fresh solutions in ice-cold phosphate buffer (pH 7.4) and avoid prolonged storage. Use spectrophotometric or fluorometric assays to monitor degradation (e.g., absorbance shifts at 412 nm for free thiol groups). Include negative controls without enzymes to distinguish between hydrolysis and spontaneous degradation .
Q. What are the best practices for quantifying this compound in biological matrices?
- Methodology : Employ a standard curve with serial dilutions (e.g., 0.1–10 µM) in a matrix-matched solvent. Use tandem mass spectrometry (LC-MS/MS) for high sensitivity, or colorimetric assays with Ellman’s reagent (DTNB) to detect thiocholine release. Validate recovery rates (>85%) and limit of detection (LOD) via spike-and-recovery experiments .
Advanced Research Questions
Q. How can experimental design address conflicting kinetic data for acetylcholinesterase activity using this compound?
- Methodology : Discrepancies may arise from substrate inhibition at high concentrations or enzyme batch variability. Optimize substrate concentration using Michaelis-Menten kinetics (e.g., 0.5–5× Km). Include internal controls (e.g., acetylthiocholine chloride) and validate enzyme activity with a reference inhibitor (e.g., physostigmine). Replicate experiments across multiple enzyme batches and use ANOVA with post-hoc tests to assess significance .
Q. What strategies mitigate interference from endogenous thiols when using this compound in tissue homogenates?
- Methodology : Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) or use centrifugal filters (10 kDa cutoff) to remove low-molecular-weight interferents. Validate specificity via parallel assays with thiol-scavenging probes (e.g., monobromobimane). Cross-check results with alternative substrates to confirm enzymatic activity .
Q. How should researchers optimize reaction conditions for high-throughput screening of cholinesterase inhibitors with this compound?
- Methodology : Use 96-well plates with automated liquid handlers to ensure consistency. Optimize incubation time (e.g., 10–30 minutes at 37°C) and quenching methods (e.g., acidic stop solution). Validate Z’-factor scores (>0.5) to confirm assay robustness. Include reference inhibitors in each plate to normalize inter-plate variability .
Q. What statistical approaches resolve contradictions in this compound’s substrate specificity across cholinesterase isoforms?
- Methodology : Perform pairwise comparisons (e.g., human vs. bovine acetylcholinesterase) using Student’s t-test with Bonferroni correction. Apply principal component analysis (PCA) to identify variables (e.g., pH, ionic strength) contributing to isoform-specific activity. Use recombinant enzymes to isolate structural determinants of substrate binding .
Methodological Guidance for Data Reporting
- Reproducibility : Follow NIH guidelines for preclinical research, including detailed descriptions of buffer compositions, enzyme sources, and statistical parameters (e.g., n-value, p-value thresholds) .
- Data Presentation : Use tables to summarize kinetic parameters (Km, Vmax) with error margins (SEM/SD). Include representative chromatograms or spectra in supplementary materials, citing instrument models and software versions .
- Ethical Considerations : Disclose any modifications to established protocols and justify deviations (e.g., alternative detection wavelengths due to equipment limitations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
